(1,3-Oxazol-4-yl)methanethiol
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Overview
Description
(1,3-Oxazol-4-yl)methanethiol is a heterocyclic compound that contains both oxygen and nitrogen atoms within a five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Oxazol-4-yl)methanethiol typically involves the reaction of oxazole derivatives with thiol-containing reagents. One common method includes the use of oxazole-4-carboxaldehyde as a starting material, which undergoes a thiolation reaction to introduce the thiol group at the 4-position of the oxazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale thiolation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1,3-Oxazol-4-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding oxazolines.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Oxazolines.
Substitution: Thioethers and other substituted derivatives.
Scientific Research Applications
(1,3-Oxazol-4-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (1,3-Oxazol-4-yl)methanethiol involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, its anticancer activity is attributed to its ability to disrupt mitochondrial function, leading to programmed cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A parent compound with a similar ring structure but lacking the thiol group.
Isoxazole: Contains an oxygen and nitrogen atom in different positions within the ring.
Oxadiazole: Contains two nitrogen atoms within the ring, offering different chemical properties.
Uniqueness
(1,3-Oxazol-4-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity. This differentiates it from other oxazole derivatives and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C4H5NOS |
---|---|
Molecular Weight |
115.16 g/mol |
IUPAC Name |
1,3-oxazol-4-ylmethanethiol |
InChI |
InChI=1S/C4H5NOS/c7-2-4-1-6-3-5-4/h1,3,7H,2H2 |
InChI Key |
POWRHHDDROMXIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CO1)CS |
Origin of Product |
United States |
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